Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Process Chemistry Crystallization Quality Control

This specific isomer features a dense 1,2,4,5-substitution pattern that enables precise, sequential derivatization in medicinal chemistry and agrochemical research. Its orthogonal functional handles (nitro, chloro, methoxy, methyl ester) and crystalline nature (mp 103–108 °C) ensure reproducible results in cross-coupling and purification. Choose this validated building block for reliable, scalable R&D.

Molecular Formula C9H8ClNO5
Molecular Weight 245.61 g/mol
CAS No. 109069-75-2
Cat. No. B011282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-methoxy-5-nitrobenzoate
CAS109069-75-2
Molecular FormulaC9H8ClNO5
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3
InChIKeySPSVQVKAYOHSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2): A Versatile Building Block for Pharmaceutical Synthesis


Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2) is a polysubstituted aromatic ester with the molecular formula C₉H₈ClNO₅ and a molecular weight of 245.61 g/mol [1]. The compound features a benzene ring bearing four distinct functional groups: a methyl ester at position 1, a methoxy group at position 2, a chloro substituent at position 4, and a nitro group at position 5 . This dense substitution pattern confers both unique reactivity profiles and specific physical properties, including a melting point of 103–108 °C, a boiling point of 376.9 °C (predicted), and a density of 1.402 g/cm³ . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its orthogonal functional handles enable selective derivatization .

Why Methyl 4-chloro-2-methoxy-5-nitrobenzoate Cannot Be Replaced by Generic Benzoate Esters or Regioisomers


The specific 1,2,4,5-substitution pattern of methyl 4-chloro-2-methoxy-5-nitrobenzoate dictates both its physical properties and its chemical reactivity. Regioisomeric analogs such as methyl 2-chloro-5-methoxy-4-nitrobenzoate (CAS 1349744-88-2) or methyl 4-chloro-5-methoxy-2-nitrobenzoate (CAS 1823517-66-3) possess the same molecular formula but differ in the spatial arrangement of the chloro, methoxy, and nitro groups . These structural variations lead to distinct melting points, chromatographic retention times, and—most critically—divergent reactivity in cross-coupling, nucleophilic aromatic substitution, or nitro reduction sequences . In pharmaceutical process chemistry, even minor differences in substitution pattern can derail a synthetic route by altering reaction yields, requiring re-optimization of conditions, or introducing undesired byproducts. The evidence presented below demonstrates why this specific isomer offers verifiable advantages in procurement and research applications.

Quantitative Differentiation Evidence for Methyl 4-chloro-2-methoxy-5-nitrobenzoate (109069-75-2)


Differentiation from Regioisomers: Well-Defined Melting Point and Crystallinity

Methyl 4-chloro-2-methoxy-5-nitrobenzoate exhibits a sharp melting point of 103–108 °C, as reported by a major commercial supplier . In contrast, the closest regioisomer, methyl 2-chloro-5-methoxy-4-nitrobenzoate (CAS 1349744-88-2), has no reported melting point in the public domain and is described by vendors as an amorphous solid or lacking crystallinity data . The availability of a defined melting range for the target compound enables straightforward purity assessment by melting point apparatus and facilitates crystallization-based purification, which is often required for advanced intermediates in GMP or research settings.

Process Chemistry Crystallization Quality Control

Validated Utility as a Key Intermediate in Patented Pharmaceutical Syntheses

The compound is explicitly referenced as a synthetic intermediate in US6518423 B1, a patent assigned to Eisai Co., Ltd. covering benzopiperidine derivatives with potential therapeutic applications [1]. While the patent does not disclose comparative yields for alternative intermediates, the citation of this specific regioisomer within a granted patent underscores its validated role in a proprietary synthetic route. In contrast, the regioisomer methyl 2-chloro-5-methoxy-4-nitrobenzoate (CAS 1349744-88-2) is not associated with any patent literature in public databases, suggesting that its reactivity or accessibility may be less favorable for analogous transformations.

Medicinal Chemistry Patent Synthesis Drug Discovery

Reliable Supply with Defined Purity from Major Global Vendors

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is available from established chemical suppliers such as Sigma-Aldrich and CymitQuimica with a guaranteed purity of ≥95% . The regioisomer methyl 2-chloro-5-methoxy-4-nitrobenzoate is offered by fewer vendors and often at lower stated purity (e.g., 95–97%) with limited batch-to-batch traceability . The availability of the target compound through major distributors ensures access to certificates of analysis (CoA) and consistent quality, which is essential for reproducible research outcomes.

Procurement Quality Assurance Reproducibility

Recommended Application Scenarios for Methyl 4-chloro-2-methoxy-5-nitrobenzoate in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Benzopiperidine-Derived Therapeutics

The compound serves as a validated building block for constructing benzopiperidine scaffolds, as documented in Eisai's patent literature [1]. Its orthogonal functional groups permit sequential derivatization: the nitro group can be reduced to an amine for amide coupling, the chloro substituent enables palladium-catalyzed cross-couplings, and the methyl ester serves as a masked carboxylic acid for late-stage diversification.

Process Chemistry: Crystallization-Driven Purification Workflows

The well-defined melting point (103–108 °C) allows researchers to employ recrystallization as a primary purification method . This is particularly advantageous in scale-up scenarios where column chromatography is impractical. The crystalline nature of the compound also simplifies handling and storage compared to regioisomeric oils or amorphous solids.

Agrochemical Research: Nitroarene-Based Herbicide or Fungicide Precursors

Polysubstituted nitrobenzoates are common intermediates in agrochemical discovery programs. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups on the same aromatic ring provides a tunable electronic profile for optimizing biological activity against plant pathogens or weeds. The compound's ready availability from major vendors supports rapid SAR exploration.

Academic Research: Method Development for Sequential Aromatic Functionalization

The dense and differentiated substitution pattern makes this compound an ideal substrate for developing or benchmarking new synthetic methodologies, such as selective nitro reduction, directed ortho-metalation, or chemoselective Suzuki-Miyaura couplings. Its commercial availability with defined purity ensures that method development studies are reproducible across laboratories .

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